Fenthion oxon sulfone

Vue d'ensemble

Description

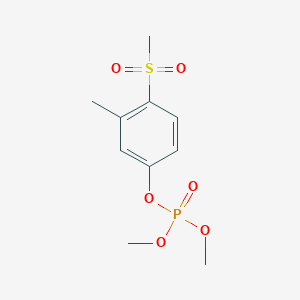

Fenthion oxon sulfone (C₁₀H₁₅O₆PS; molecular weight: 294.26) is a primary oxidative metabolite of the organophosphorus insecticide fenthion. It is chemically identified as dimethyl 4-(methylsulfonyl)-m-methylphenyl phosphate, with the CAS registry number 14086-35-2 . This compound is formed through successive oxidation steps of fenthion in biological and environmental systems, involving the conversion of the P=S group to P=O (oxon formation) and the oxidation of the thioether (-S-) moiety to a sulfone (-SO₂-) group . This compound is notable for its heightened toxicity compared to the parent compound, with an acute oral LD₅₀ of 50 mg/kg in male rats, significantly lower than fenthion’s 220 mg/kg .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fenthion oxon sulfone can be synthesized through the oxidation of fenthion oxon. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or methanol, at a specific temperature to ensure complete oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Fenthion oxon sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert it into other sulfone derivatives.

Reduction: It can be reduced back to fenthion oxon under specific conditions.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different organophosphorus compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride and other reducing agents.

Substitution: Nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Higher sulfone derivatives.

Reduction: Fenthion oxon.

Substitution: Various organophosphorus compounds.

Applications De Recherche Scientifique

Agricultural Applications

Fenthion is primarily used as an insecticide to control pests in crops such as rice and various fruits. The effectiveness of fenthion oxon sulfone in this context is attributed to its higher toxicity compared to its parent compound. Research indicates that this compound exhibits increased toxicity due to metabolic transformations, making it a critical component in pest management strategies.

Case Study: Efficacy Against Fruit Flies

A study evaluated the effectiveness of fenthion against fruit fly populations, highlighting that this compound plays a crucial role in enhancing the insecticidal properties of fenthion. The results showed significant reductions in fruit fly populations when treated with formulations containing fenthion and its metabolites, including this compound.

Toxicological Studies

This compound has been the focus of numerous toxicological studies due to its potential health risks to humans and animals. Understanding its metabolic pathways and toxicity levels is essential for assessing safety in agricultural practices.

Toxicity Levels

Research has demonstrated that this compound is considerably more toxic than fenthion itself, with LD50 values indicating higher acute toxicity (LD50: 50 mg/kg for this compound compared to 220 mg/kg for fenthion) . This heightened toxicity necessitates careful monitoring and regulation in agricultural settings.

Environmental Monitoring

This compound is frequently detected in various environmental matrices, including soil and water systems. Its presence raises concerns regarding environmental contamination and the implications for ecosystems.

Monitoring Techniques

Advanced analytical methods such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed for the simultaneous detection of fenthion and its metabolites, including this compound. These techniques allow for sensitive detection across multiple matrices (e.g., brown rice, chili pepper, orange) .

Metabolic Studies

Understanding the metabolic pathways of fenthion leading to the formation of this compound is crucial for predicting its behavior in biological systems.

Metabolic Pathways

Fenthion undergoes oxidation by plants, animals, and microorganisms to form sulfoxides and sulfones . Studies indicate that this compound is a major metabolite found in biological tissues post-exposure, emphasizing the need for further research into its long-term effects on health and environment.

Data Tables

| Application Area | Details |

|---|---|

| Agricultural Use | Effective against pests like fruit flies; enhances insecticidal properties of fenthion. |

| Toxicological Impact | Higher toxicity (LD50: 50 mg/kg) compared to parent compound (LD50: 220 mg/kg). |

| Environmental Monitoring | Detected in soil and water; requires sensitive detection methods like UHPLC-MS/MS. |

| Metabolic Pathways | Formed through oxidation; significant presence in biological tissues post-exposure. |

Mécanisme D'action

Fenthion oxon sulfone exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system neurons. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine .

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

Fenthion oxon sulfone belongs to a group of fenthion metabolites that includes fenthion sulfone , fenthion sulfoxide , fenthion oxon , and fenthion oxon sulfoxide (Figure 1, ). Key structural differences lie in the oxidation states of the phosphorus and sulfur atoms:

- Fenthion sulfone : Retains the P=S group but oxidizes the thioether to sulfone (-SO₂-).

- Fenthion oxon sulfoxide : Features a P=O group (oxon) and a sulfoxide (-SO-) moiety.

- This compound : Combines the P=O group and sulfone (-SO₂-) .

These structural variations influence physicochemical properties such as polarity, stability, and detection parameters. For instance, this compound exhibits a protonated molecular ion ([M+H]⁺) at m/z 312, distinct from fenthion sulfone (m/z 328) and fenthion oxon sulfoxide (m/z 301) .

Toxicity Profiles

*Toxicity data for fenthion sulfone is less documented, but its persistence increases environmental risk .

This compound and oxon sulfoxide are markedly more toxic than fenthion, attributed to their enhanced acetylcholinesterase inhibition capacity due to the P=O group . However, this compound’s stability in neutral environments (half-life of 16.5 days at pH 7) makes it a critical residue in agricultural matrices .

Environmental and Metabolic Behavior

- Environmental Degradation : Fenthion rapidly oxidizes to sulfone and sulfoxide derivatives under sunlight and aerobic conditions within 1–3 days . However, in aquatic systems, this compound is less prevalent than sulfoxide due to species-specific metabolism; fish predominantly produce sulfoxide and oxon, while plants accumulate sulfone .

- Analytical Challenges : Similar molecular weights and adduct ions (e.g., [M+NH₄]⁺ for sulfone and oxon sulfone) complicate detection via UHPLC-MS/MS. However, chromatographic separation resolves this, with retention times varying sufficiently (e.g., 8.2 min for oxon sulfone vs. 7.5 min for oxon sulfoxide) .

Regulatory and Analytical Considerations

The Codex Alimentarius mandates monitoring fenthion residues as the sum of fenthion, its oxon analogs, and their sulfoxides/sulfones . Analytical methods like QuEChERS with UHPLC-MS/MS achieve LOQs of 0.01 mg/kg and recoveries of 89.1–118.2% for oxon sulfone, though matrix suppression necessitates matrix-matched calibration .

Activité Biologique

Fenthion oxon sulfone is a metabolite of the organophosphorus insecticide fenthion, known for its biological activity and toxicity. This article presents a detailed overview of the compound's biological activity, including its metabolism, toxicity, and analytical methods for detection.

1. Chemical Structure and Properties

This compound has the chemical formula and is classified as an organophosphate. Its structure is characterized by a phosphorus atom bonded to sulfur and oxygen atoms, contributing to its reactivity and biological effects.

2. Metabolism of Fenthion

Fenthion undergoes extensive metabolism in organisms, leading to the formation of several metabolites, including this compound. The metabolic pathways are crucial for understanding its biological activity:

- Primary Metabolites : Fenthion is metabolized to fenthion oxon, fenthion sulfoxide, and fenthion sulfone. Among these, this compound exhibits higher toxicity than the parent compound.

- Toxicity : The lethal dose (LD50) values indicate that this compound (50 mg/kg) and fenthion oxon sulfoxide (30 mg/kg) are significantly more toxic than fenthion itself (LD50: 220 mg/kg) .

3.1 Case Studies

- Rats : In studies involving Wistar rats, various doses of fenthion were administered to assess metabolic distribution and toxicity. The results indicated that metabolites accounted for over 90% of the recovered radioactivity in urine, with significant amounts of fenthion phenol sulfoxide and sulfone detected .

- Rabbits : Similar studies on rabbits showed that organosoluble materials were predominant in urine after fenthion administration, indicating effective metabolism .

3.2 Enzymatic Activity

This compound has been shown to inhibit cholinesterase activity in laboratory animals, which is a common mechanism of action for organophosphates. Serum cholinesterase activities were significantly lower 24 hours post-dosing but returned to baseline levels after several days .

4. Analytical Methods

The detection and quantification of this compound and its metabolites are essential for risk assessment:

- UHPLC-MS/MS : A method utilizing ultra-high performance liquid chromatography coupled with tandem mass spectrometry has been developed for simultaneous analysis of fenthion and its metabolites in various food matrices. This method demonstrated high sensitivity with limits of quantitation as low as 0.01 mg/kg .

| Compound | Molecular Mass (g/mol) | Quantification Transition |

|---|---|---|

| Fenthion | 278 | 279.0 > 247.0 |

| Fenthion Sulfone | 310 | 311.0 > 125.0 |

| Fenthion Sulfoxide | 294 | 295.0 > 280.0 |

| Fenthion Oxon | 262 | 263.0 > 231.0 |

| This compound | 294 | 295.0 > 217.0 |

5. Environmental Impact

This compound has been detected in various environmental matrices, raising concerns about its persistence and potential ecological effects. Research indicates that these metabolites can accumulate in plants and other organisms, necessitating ongoing monitoring and risk assessment .

6. Conclusion

This compound is a significant metabolite of fenthion with notable biological activity and toxicity. Understanding its metabolism, toxicological effects, and analytical detection methods is crucial for assessing the risks associated with its use in agriculture and potential environmental impacts.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting fenthion oxon sulfone in environmental or biological samples?

this compound can be reliably detected using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QqTOF-MS) due to its high mass accuracy (<5 ppm error) and ability to perform MS/MS fragmentation for structural confirmation . For gas chromatography-based workflows, DB-1701 or DB-17 capillary columns with flame photometric detection (FPD) at 526 nm are effective, achieving retention times of ~6.5 minutes under optimized conditions (column temperature: 220°C, helium carrier gas). Method validation should include matrix-matched calibration to address signal suppression, particularly in polar matrices like citrus fruits .

Q. How does this compound form in environmental systems?

this compound is a secondary metabolite derived from the oxidative degradation of fenthion. The pathway involves:

- Step 1 : Oxidation of fenthion to fenthion sulfoxide via cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).

- Step 2 : Further oxidation of fenthion sulfoxide to fenthion sulfone .

- Step 3 : Oxidative desulfuration of fenthion sulfone to this compound, mediated by CYP enzymes . Field studies in citrus crops show sunlight photolysis accelerates this degradation, with sulfone metabolites dominating residues .

Q. What are the stability characteristics of this compound in aqueous environments?

Hydrolysis studies in buffered solutions (pH 7–9, 25–65°C) reveal:

- Half-lives : 16.5 days at pH 7 and 9.5 days at pH 9 (25°C), decreasing significantly at elevated temperatures .

- Primary mechanisms : At pH 9, hydroxide ion attack on the phosphorus atom forms phenol derivatives; neutral conditions favor competing hydrolysis pathways (P-atom and dealkylation) . Stability is pH- and temperature-dependent, necessitating controlled storage conditions (e.g., refrigeration for standard solutions).

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

Discrepancies often arise from:

- Matrix effects : Polar metabolites like fenoxon sulfoxide exhibit signal suppression in LC-MS when co-extracted with citrus matrix components . Use matrix-matched standards and isotope-labeled internal standards to improve accuracy.

- Degradation pathways : Field studies emphasize photolysis , while lab simulations may prioritize hydrolysis . Design experiments replicating environmental conditions (e.g., UV light exposure, soil microbiota).

- Analytical selectivity : Cross-reactivity with structurally similar metabolites (e.g., fenthion oxon sulfoxide) can occur in GC-FPD. Confirm findings with orthogonal methods like LC-MS/MS .

Q. What experimental designs are optimal for studying this compound’s metabolic activation in non-target organisms?

- In vitro systems : Use liver microsomes (e.g., rainbow trout) to isolate CYP/FMO contributions. Pre-treat with inhibitors (e.g., SKF-525A for CYP) to delineate enzymatic pathways.

- Isotopic tracing : Incorporate ³²S-labeled fenthion to track sulfone/oxon metabolite formation via radiolabel detection .

- Time-resolved sampling : Collect data at intervals (0–72 hours) to capture transient intermediates and validate kinetic models .

Q. How can method validation address challenges in quantifying this compound in complex biological matrices?

- Recovery optimization : Adjust extraction solvents (e.g., acetonitrile for polar metabolites) to achieve recoveries >70% .

- Limit of quantification (LOQ) : For GC-MS/MS, LOQs ≤0.015 mg/kg are achievable using large-volume injection (2 µL) and selective ion monitoring.

- Error mitigation : Follow IUPAC guidelines to classify and quantify human errors (e.g., incorrect sample homogenization, calibration drift) using scenario-based risk assessment.

Q. Methodological Considerations

Q. What are the critical pitfalls in interpreting this compound’s toxicity data?

- Metabolite cross-talk : Co-exposure to fenthion sulfone or oxon sulfoxide may synergize toxicity . Use pure analytical standards to isolate effects.

- Hydrolysis artifacts : Unstable phenol derivatives (e.g., 3-methyl-4-methylthiophenol) can form during sample preparation, requiring immediate analysis or stabilization (e.g., acidification) .

Q. How to design a degradation study for this compound in soil/water systems?

- Microcosm setup : Use sterile vs. non-sterile soil to differentiate biotic/abiotic degradation .

- Analytical endpoints : Monitor sulfone depletion and phenol byproduct accumulation via HPLC-UV (λ = 254 nm) .

- Environmental variables : Control for pH, organic carbon content, and microbial activity to model field relevance .

Propriétés

IUPAC Name |

dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O6PS/c1-8-7-9(16-17(11,14-2)15-3)5-6-10(8)18(4,12)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTHWSUXEOILTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161482 | |

| Record name | Fenthion oxon sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-35-2 | |

| Record name | Fenoxon sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14086-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenthion oxon sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014086352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenthion oxon sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonyl-3-methylphenyl dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.